2'-Ethenyl-2,4-difluoro-1,1'-biphenyl, also known as 2,4-Difluoro-2'-vinyl-1,1'-biphenyl, is an organic compound characterized by its unique biphenyl structure with two fluorine atoms and a vinyl group. Its molecular formula is , and it has garnered interest in various fields of chemistry due to its structural features and potential applications in materials science and organic synthesis.
The compound is synthesized through various chemical reactions, primarily involving the Suzuki–Miyaura coupling method. This process typically employs palladium catalysts to facilitate the coupling of aryl halides with organoboron compounds under controlled conditions. The compound can be sourced from chemical suppliers specializing in organic compounds for research purposes.
2'-Ethenyl-2,4-difluoro-1,1'-biphenyl belongs to the class of fluorinated biphenyls, which are organic compounds containing two phenyl rings linked by a single bond and substituted with fluorine atoms. This classification highlights its relevance in both synthetic chemistry and materials science.
The synthesis of 2'-Ethenyl-2,4-difluoro-1,1'-biphenyl can be achieved through several methods:
In a typical Suzuki reaction for synthesizing this compound:
The molecular structure of 2'-Ethenyl-2,4-difluoro-1,1'-biphenyl features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 216.22 g/mol |
IUPAC Name | 1-(2-ethenylphenyl)-2,4-difluorobenzene |
InChI | InChI=1S/C14H10F2/c1-2-10-5-3-4-6-12(10)13-8-7-11(15)9-14(13)16/h2-9H,1H2 |
InChI Key | CZHQOBLGCAWBLG-UHFFFAOYSA-N |
Canonical SMILES | C=CC1=CC=CC=C1C2=C(C=C(C=C2)F)F |
The compound can undergo various chemical reactions:
For oxidation:
For reduction:
For substitution:
The mechanism of action for 2'-Ethenyl-2,4-difluoro-1,1'-biphenyl involves its reactivity due to the presence of the vinyl group and fluorine substituents. The vinyl group can participate in addition reactions while the electronegative fluorine atoms influence the electronic properties of the molecule. This can enhance its interactions with biological targets such as enzymes and receptors, potentially affecting their activity .
Property | Value |
---|---|
Boiling Point | Not specifically listed |
Melting Point | Not specifically listed |
Solubility | Soluble in organic solvents |
Relevant analyses indicate that the compound exhibits stability under standard laboratory conditions but may react under strong oxidizing or reducing environments.
The applications of 2'-Ethenyl-2,4-difluoro-1,1'-biphenyl include:
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1